(2S,3R)-3-aminooxetane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-aminooxetane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIYGJDWWLIDQY-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Derivatization of 2s,3r 3 Aminooxetane 2 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of (2S,3R)-3-aminooxetane-2-carboxylic acid is a key site for chemical modification, enabling the formation of esters and amides, as well as participating in decarboxylation reactions.
Esterification Reactions
The carboxylic acid functionality can be converted to an ester through various methods, most commonly via Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Examples of Esterification Reactions of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Product |
| R-COOH | R'-OH | H₂SO₄ | R-COOR' |
| Ethanoic Acid | Ethanol | H₂SO₄ | Ethyl ethanoate chemguide.co.uk |
For this compound, the amino group would likely need to be protected prior to esterification to prevent its reaction with the acid catalyst.
Amide Bond Formation and Peptide Coupling Strategies
The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation, particularly for incorporating this amino acid into peptide chains. Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.comlibretexts.org To overcome this, the carboxylic acid must be activated.
Common methods for amide bond formation involve the use of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org A wide array of peptide coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium and aminium salts such as BOP, PyBOP, HBTU, and HATU. peptide.comsigmaaldrich.combachem.com The choice of coupling reagent can influence reaction rates and minimize side reactions like racemization. peptide.comsigmaaldrich.com
The general mechanism for amide bond formation using a coupling reagent involves the activation of the carboxyl group, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to form the amide bond. bachem.com
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Activating Species |
| Carbodiimides | DCC, DIC, EDC | O-acylisourea |
| Phosphonium Salts | BOP, PyBOP | OBt esters |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | OBt or OAt esters |
Photoredox Decarboxylation
Recent advances in synthetic methodology have demonstrated the utility of visible-light-mediated photoredox catalysis for the decarboxylation of carboxylic acids. nih.govprinceton.edu This approach has been successfully applied to oxetane-2-carboxylic acids, providing a method for generating oxetane-based radicals. nih.govresearchgate.net The reaction typically involves the single-electron oxidation of a carboxylate by an excited-state photocatalyst, which leads to the loss of carbon dioxide and the formation of a radical intermediate. princeton.edu
This radical can then participate in various downstream reactions. For instance, photoredox-catalyzed hydrodecarboxylation of 2-aryl oxetane (B1205548) 2-carboxylic acids has been achieved. nih.govresearchgate.net Furthermore, the generated radicals can undergo conjugate addition to activated alkenes, enabling the formation of new carbon-carbon bonds. escholarship.org This methodology allows for the conversion of readily available carboxylic acids into more complex molecular architectures under mild reaction conditions. princeton.eduprinceton.edu
Reactions of the Amino Group
The amino group of this compound is a nucleophilic center that can undergo a variety of chemical transformations.
Protection Group Manipulation
In many synthetic sequences, it is necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved through the use of protecting groups. organic-chemistry.org A protecting group is a reversibly formed derivative of the functional group that is stable to the conditions of subsequent reaction steps but can be selectively removed later. organic-chemistry.org
For amines, common protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be removed with strong acids like trifluoroacetic acid (TFA). thermofisher.com The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under basic conditions, often with piperidine (B6355638). organic-chemistry.org The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of another. organic-chemistry.org
Table 3: Common Amino Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) thermofisher.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) organic-chemistry.org |
Nucleophilic Additions and Substitutions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. As a nucleophile, the amino group can participate in nucleophilic addition and substitution reactions. vanderbilt.edu For instance, the amino group can react with electrophilic carbonyl compounds, such as aldehydes and ketones, in nucleophilic addition reactions. pressbooks.pub
In the context of the this compound molecule, the amino group's nucleophilicity is crucial for its role in amide bond formation, where it attacks an activated carboxylic acid. vanderbilt.edupressbooks.pub The reactivity of the amino group can be modulated by the electronic environment and steric hindrance around the nitrogen atom.
Oxetane Ring Transformations and Stability of this compound
The strained four-membered ring of this compound and its derivatives is susceptible to a variety of chemical transformations. The inherent ring strain of approximately 25.5 kcal/mol, combined with the polarization of the C–O bonds, makes the oxetane moiety an active participant in reactions that lead to more stable structures. researchgate.net These transformations are primarily driven by the relief of this strain and can be categorized into ring-opening, ring-expansion, and isomerization reactions. The stability of the oxetane ring is highly dependent on the chemical environment, particularly pH, and the nature of substituents on the ring. nih.govutexas.edu
Nucleophilic Ring-Opening Reactions
The oxetane ring in derivatives of this compound serves as an electrophile, making it prone to nucleophilic attack. nih.gov These reactions are a cornerstone of oxetane chemistry, providing a pathway to highly functionalized, linear structures. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Generally, strong nucleophiles attack the less sterically hindered carbon atom adjacent to the oxygen, whereas acid-catalyzed openings allow for attack at the more substituted carbon. magtech.com.cn
A significant transformation of the oxetane ring is its nucleophilic opening to form γ-amino alcohols, a structural motif present in numerous natural products and pharmaceuticals. researchgate.netorganic-chemistry.org This reaction involves the cleavage of one of the C-O bonds of the oxetane ring by a nucleophile, resulting in a 1,3-difunctionalized alkane. For instance, alkyne-functionalized oxetanes can be converted into structurally diverse, chiral γ-amino alcohols in the presence of amine reagents under copper catalysis. researchgate.net
The general scheme for this transformation involves the attack of a nucleophile (Nu⁻) on one of the oxetane ring carbons (C2 or C4), leading to the cleavage of the adjacent C-O bond. The subsequent protonation of the resulting alkoxide yields the γ-amino alcohol derivative.
General Reaction Scheme:

Figure 1: General nucleophilic ring-opening of a 3-aminooxetane derivative to yield a γ-amino alcohol.
Research has demonstrated various methods for achieving this transformation, often employing metal catalysts to facilitate the ring opening.
| Oxetane Substrate | Nucleophile/Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Alkyne-functionalized oxetanes | Amine | Copper (Cu) | Chiral γ-amino alcohols with tertiary stereocenters | researchgate.net |
| Generic 3-substituted oxetanes | Various Nucleophiles | Lewis Acids | Substituted γ-hydroxy derivatives | magtech.com.cn |
The versatility of nucleophilic ring-opening extends to the use of sulfur-based nucleophiles, leading to the formation of thioethers and other related derivatives. These reactions are significant for introducing sulfur-containing functionalities into molecules. For example, 3-aminooxetanes can react with carbon disulfide (CS₂) or isothiocyanates without the need for a catalyst, resulting in a [3+2] annulation to form iminothiazolidine and mercaptothiazolidine products. nih.gov This reactivity highlights the dual nucleophilic (amino group) and electrophilic (oxetane ring) nature of the molecule. nih.gov
In a notable study, the catalytic enantioselective ring-opening of 3-substituted oxetanes was achieved using 2-mercaptobenzothiazoles as nucleophiles. acs.org This reaction, facilitated by a chiral phosphoric acid catalyst, generated products with tertiary or quaternary chiral centers in high enantiomeric excess (71–99% ee), demonstrating a sophisticated method for asymmetric synthesis. acs.org
Table of Ring-Opening Reactions with Sulfur Nucleophiles:
| Oxetane Substrate | Sulfur Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aminooxetane | Carbon Disulfide (CS₂) | DCM, Room Temp. | Mercaptothiazolidine | nih.gov |
| 3-Aminooxetane | Isothiocyanate | DCM, Room Temp. | Iminothiazolidine | nih.gov |
| 3-Substituted Oxetanes | 2-Mercaptobenzothiazoles | Chiral Phosphoric Acid Catalyst | Chiral Thioether Alcohols | acs.org |
Ring-Expansion Reactions
Beyond simple ring-opening, the strained oxetane ring can undergo ring-expansion reactions to form larger, more stable heterocyclic systems such as tetrahydrofurans or other medium-sized oxacycles. These reactions typically proceed through the formation of an oxonium ylide intermediate or are catalyzed by electrophiles. magtech.com.cnacs.org For instance, the reaction of vinyloxetanes with diazo compounds can lead to both nih.govacs.org ring-expansion and nih.govacs.org insertion products. acs.org Electrophilic ring-enlargement reactions represent another pathway, often occurring at the more sterically hindered carbon atom adjacent to the oxetane oxygen. magtech.com.cn While specific examples involving this compound are not extensively documented, the general reactivity pattern is an established facet of oxetane chemistry.
Intramolecular Isomerization to Lactones
A significant and often unexpected reaction of oxetane-carboxylic acids is their intramolecular isomerization into more stable lactone structures. nih.govacs.org This transformation is a critical consideration for the synthesis, purification, and storage of compounds like this compound. The reaction is essentially an intramolecular nucleophilic ring-opening where the carboxylic acid group acts as the nucleophile.
This isomerization can occur spontaneously upon storage at room temperature or is often accelerated by gentle heating. nih.govchemrxiv.org For example, several oxetane-carboxylic acids were observed to isomerize into the corresponding lactones when heated in a dioxane/water mixture. nih.govacs.org The process can even occur during reaction workup, such as the evaporation of solvents under mild heat, which can complicate purification and significantly affect reaction yields. acs.org
The proposed mechanism involves an initial proton transfer from the carboxylic acid to the oxetane oxygen, activating the ring for nucleophilic attack by the carboxylate. rogue-scholar.org Computational studies suggest that this process may be autocatalytic, where a second molecule of the oxetane-carboxylic acid facilitates the proton transfer, significantly lowering the activation energy barrier compared to a unimolecular pathway. ic.ac.uk
Summary of Isomerization Observations:
| Oxetane-Carboxylic Acid Type | Condition | Outcome | Reference |
|---|---|---|---|
| Various substituted oxetane-carboxylic acids | Storage at room temperature | Slow isomerization to lactone over time | nih.gov |
| Various substituted oxetane-carboxylic acids | Heating (e.g., 50-100 °C in dioxane/water) | Complete isomerization to lactone | acs.org |
| Alkyl-substituted oxetane-carboxylic acids | Evaporation of solvent at ~40 °C | Partial to significant isomerization | acs.org |
Stability Under Varied Chemical Conditions (e.g., pH)
The stability of the this compound ring system is profoundly influenced by the surrounding chemical environment, especially pH. The tendency for intramolecular isomerization to a lactone highlights its instability under conditions that facilitate protonation of the oxetane oxygen.
Acidic Conditions: In the presence of acid, the oxetane oxygen can be protonated, making the ring highly susceptible to nucleophilic attack and subsequent ring-opening. The isomerization to lactones is an example of self-catalyzed decomposition under neutral or slightly acidic conditions, driven by the molecule's own carboxylic acid group. nih.govrogue-scholar.org
Neutral Conditions: Even under neutral conditions, many oxetane-carboxylic acids are unstable, particularly with heating, as the intramolecular proton transfer can still occur, leading to lactonization. acs.org
Alkaline Conditions: Under basic conditions, the carboxylic acid group is deprotonated to a carboxylate. This negatively charged group has a reduced propensity to protonate the oxetane oxygen, thereby inhibiting the intramolecular isomerization pathway. This suggests that the compound and its derivatives are significantly more stable at higher pH. General literature supports that oxetanes are stable under alkaline conditions. utexas.edu
A key piece of evidence for the role of pH in stability comes from a study on various oxetane-carboxylic acids. It was found that a zwitterionic analog containing a basic imidazole group remained stable even under heating. nih.govacs.org The basicity of the imidazole group effectively prevents the intramolecular protonation of the oxetane ring by the carboxylic acid, thus stabilizing the molecule against isomerization. nih.govacs.org This demonstrates that maintaining a pH where the carboxylic acid is deprotonated or where a more basic site acts as an internal proton scavenger can greatly enhance the stability of the oxetane ring.
Structural Characterization and Conformational Analysis
Spectroscopic Studies for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. For (2S,3R)-3-aminooxetane-2-carboxylic acid, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key insights into its connectivity and conformational landscape.
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of the protons (¹H) and carbons (¹³C) in the molecule provide a wealth of information about the electronic environment and spatial relationships of the atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H2 | ~4.5 - 5.0 | d | J(H2, H3) = ~5-7 |
| H3 | ~3.8 - 4.2 | dd | J(H3, H2) = ~5-7, J(H3, H4a) = ~6-8 |
| H4a | ~4.2 - 4.7 | dd | J(H4a, H4b) = ~10-12, J(H4a, H3) = ~6-8 |
| H4b | ~4.0 - 4.5 | dd | J(H4b, H4a) = ~10-12, J(H4b, H3) = ~2-4 |
| -NH₂ | Broad singlet | - | - |
| -COOH | Broad singlet | - | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that can be used for functional group identification. In this compound, several key functional groups give rise to distinct absorption bands.
The carboxylic acid group is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. vscht.cz The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com The N-H stretching vibrations of the primary amine group usually appear in the 3500-3300 cm⁻¹ region as two distinct bands. ucla.edu The C-O stretching of the oxetane (B1205548) ether linkage will also be present, typically in the 1320-1000 cm⁻¹ range. orgchemboulder.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |
| Amine | N-H Stretch | 3500 - 3300 | Medium (two bands) |
| Alkane | C-H Stretch | 3000 - 2850 | Medium |
| Oxetane | C-O Stretch | 1320 - 1000 | Strong |
Computational Chemistry Approaches
Computational chemistry provides a powerful lens through which to examine the structural and energetic properties of molecules at an atomic level. These methods complement experimental data and can offer insights into conformational preferences, electronic properties, and reaction mechanisms that are difficult to obtain through experiment alone.
Molecular mechanics and molecular dynamics (MD) simulations are valuable tools for exploring the conformational space of flexible molecules. These methods treat molecules as a collection of atoms held together by springs, allowing for the rapid calculation of energies for different conformations.
Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules compared to molecular mechanics. DFT calculations can be used to optimize the geometry of different conformers and to calculate their relative energies, providing a detailed picture of the conformational energy landscape. mdpi.com
For this compound, DFT calculations can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformers. These calculated geometrical parameters can be compared with experimental data, where available, to validate the computational model. DFT can also be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR spectra. mdpi.com
Table 3: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value |
| C2-C3 Bond Length | ~1.54 Å |
| C3-N Bond Length | ~1.47 Å |
| C2-C=O Bond Length | ~1.52 Å |
| C-O (oxetane) Bond Length | ~1.46 Å |
| C-C-C (oxetane) Bond Angle | ~85° |
| C-O-C (oxetane) Bond Angle | ~90° |
Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.
The synthesis of oxetanes often proceeds through photochemical reactions, such as the Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound and an alkene. organic-chemistry.orgslideshare.net A key feature of this reaction is the formation of a 1,4-diradical intermediate. slideshare.net The stereochemical outcome of the reaction is determined by the conformational dynamics and spin state of this diradical intermediate before it collapses to form the oxetane ring.
The stereoselective synthesis of this compound would rely on controlling the approach of the reactants and the subsequent cyclization of the diradical intermediate. Computational studies of these diradical intermediates can provide valuable insights into the factors that govern the stereoselectivity of the reaction, such as steric hindrance and electronic interactions. While specific studies on the diradical intermediates leading to this exact molecule are scarce, the general principles of the Paternò-Büchi reaction provide a framework for understanding its formation. organic-chemistry.org The regioselectivity and stereoselectivity are influenced by factors such as the nature of the substituents on both the carbonyl compound and the alkene, the solvent, and the temperature. slideshare.net
Frontier Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as these orbitals are the primary participants in chemical reactions. youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or base. youtube.com Conversely, the LUMO, as the lowest energy orbital without electrons, governs the molecule's capacity to act as an electrophile. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. researchgate.net Analysis of the spatial distribution of these orbitals can identify the specific atoms on the molecule that are most likely to be involved in electron donation (from the HOMO) or acceptance (to the LUMO). researchgate.net
While FMO analysis is a powerful predictive tool, specific computational studies detailing the HOMO-LUMO energies and orbital coefficients for this compound are not detailed in the available research. However, the principles of FMO theory provide a crucial framework for understanding its potential chemical behavior.
Table 1: Principles of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Chemical Implication |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. The energy and location of the HOMO determine the molecule's nucleophilicity and basicity. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The energy and location of the LUMO determine the molecule's electrophilicity. youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net |
Influence of the Oxetane Ring on Molecular Conformation
When integrated into peptide chains, oxetane-containing amino acids act as potent inducers of specific secondary structures. This ability stems from the conformational constraints imposed by the four-membered ring, which pre-organizes the peptide backbone into well-defined folds. nih.govrsc.org
Studies on related oxetane-β³-amino acids have demonstrated their capacity to generate helical structures within peptides. Conformational analysis of α,β-peptides containing these oxetane monomers revealed the presence of 11/9-helical patterns, which are unconventional helical folds characterized by alternating 11- and 9-membered ring hydrogen bonds. researchgate.net This indicates that the oxetane framework can guide oligomers to adopt ordered, helical conformations. researchgate.net
One of the most significant conformational effects of incorporating an oxetane ring into a peptide backbone is the induction of β-turn-like structures. nih.gov Research has shown that replacing a backbone amide C=O with an oxetane ring promotes the formation of a turn in proximity to the modification. researchgate.netnih.gov This turn-inducing capability has been directly confirmed through the observation of specific Nuclear Overhauser Effect (NOE) signals, such as dNN (i, i + 2) and dαN (i, i + 2), which provide experimental evidence of the backbone reversing direction. nih.govacs.org This pre-organization of the linear peptide is so effective that it has been shown to dramatically improve the efficiency and yield of challenging macrocyclization reactions for tetra-, penta-, and hexapeptides. nih.govrsc.org
The oxetane ring acts as a "conformational lock," imparting significant rigidity to the structure. acs.org This constraint reduces the local flexibility of the peptide backbone. rsc.org The tetrahedral, sp³-hybridized carbon atoms within the oxetane ring also increase the three-dimensionality of the molecule, which can help it access unexplored chemical space compared to more planar peptide structures. nih.gov In studies of cyclic peptides, the introduction of the oxetane modification was found to decrease the flexibility of the ring system itself, further highlighting its role in conformational stabilization. rsc.org
The substitution of an amide group with an amino-oxetane unit leads to distinct changes in the backbone dihedral angles (Φ and φ). warwick.ac.uk Molecular dynamics simulations and Ramachandran plot analysis of peptides containing an oxetane modification show that the amino acid residues adjacent to the oxetane shift to different regions of Φ/φ space compared to their positions in the unmodified peptide. nih.gov
This structural perturbation is significant and can lead to effects such as the inversion of a nearby amide bond to accommodate the new geometry. This inversion allows the structure to be stabilized by new intramolecular hydrogen bonds across the peptide. nih.gov These changes in dihedral angles and nitrogen hybridization are key to how the oxetane unit allows peptides to access novel structural space. warwick.ac.uk
Table 2: Observed Conformational Effects of Oxetane Incorporation
| Conformational Parameter | Observation | Source |
|---|---|---|
| Dihedral Angles (Φ/ψ) | Residues adjacent to the oxetane modification shift to different regions of the Ramachandran plot. | nih.gov |
| Local Geometry | Causes inversion of a nearby amide bond. | nih.gov |
| Intramolecular H-Bonds | A new intramolecular H-bond can be established, stabilizing the induced turn. | nih.govrsc.org |
| Flexibility | The flexibility of the modified region is reduced. | rsc.org |
Induction of Secondary Structural Motifs in Oligomers
Analysis of Chiral Purity and Stereochemical Integrity
The rigorous assessment of chiral purity and stereochemical integrity is a critical aspect of the characterization of stereoisomeric compounds like this compound. The presence of two stereocenters in this molecule gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Ensuring the desired stereochemistry and quantifying the presence of other stereoisomers is essential for its application in fields where stereospecific interactions are paramount. The primary analytical techniques employed for this purpose are chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing or solvating agents.
Detailed Research Findings
The analysis of the stereoisomeric composition of 3-aminooxetane-2-carboxylic acid and its derivatives relies on methods that can effectively distinguish between both enantiomers (e.g., (2S,3R) vs. (2R,3S)) and diastereomers (e.g., (2S,3R) vs. (2S,3S)).
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a cornerstone technique for the separation and quantification of stereoisomers. This method can be applied directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acid with a chiral agent to form diastereomers that can be separated on a standard achiral column.
For underivatized amino acids, CSPs based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective. These columns, often commercialized under trade names like CHIROBIOTIC T, operate on principles of inclusion, hydrogen bonding, and ionic interactions to achieve separation. The mobile phase composition, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to maximize the resolution between the stereoisomeric peaks.
Alternatively, indirect methods involve reacting the amino group of the oxetane amino acid with a chiral derivatizing agent. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol are commonly used. The resulting diastereomeric derivatives exhibit different physicochemical properties, allowing for their separation on a conventional reversed-phase HPLC column (e.g., C18). The enantiomeric excess (ee%) and diastereomeric excess (de%) can then be calculated from the integrated peak areas of the corresponding chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is another powerful tool for assessing stereochemical purity. While the standard ¹H or ¹³C NMR spectra of enantiomers are identical, their chemical shifts can be differentiated in a chiral environment. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
When a chiral solvating agent is added to a solution of the enantiomeric mixture, it forms transient diastereomeric complexes with each enantiomer. These complexes have distinct NMR spectra, leading to the splitting of signals for corresponding protons or carbons. The ratio of the integrated peak areas of these split signals directly corresponds to the enantiomeric ratio.
Alternatively, derivatization with a chiral agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), converts the enantiomers into a mixture of diastereomers. These diastereomers have inherently different NMR spectra, allowing for the determination of the diastereomeric and, consequently, the enantiomeric purity. ¹H and ¹⁹F NMR are often used in these analyses, with the fluorine signal of the Mosher's ester providing a clear and well-resolved probe for quantification.
Data Tables
The following tables are representative of the data that would be generated during the analysis of the chiral purity and stereochemical integrity of this compound.
Table 1: Representative Chiral HPLC Separation of 3-Aminooxetane-2-carboxylic Acid Stereoisomers This table illustrates hypothetical data for the separation of stereoisomers on a chiral stationary phase.
| Stereoisomer | Retention Time (min) | Peak Area (%) |
| (2S,3R) | 12.5 | 99.5 |
| (2R,3S) | 14.2 | 0.3 |
| (2S,3S) | 16.8 | 0.1 |
| (2R,3R) | 18.1 | 0.1 |
Table 2: Representative ¹H NMR Data Using a Chiral Solvating Agent This table shows hypothetical chemical shift data for the C2-proton of this compound in the presence of a chiral solvating agent, demonstrating signal splitting for the enantiomeric impurity.
| Stereoisomer | Proton | Chemical Shift (ppm) | Integration |
| (2S,3R) | H-2 | 4.52 | 99.5 |
| (2R,3S) | H-2 | 4.55 | 0.5 |
Advanced Applications in Chemical Biology and Material Sciences
As Chiral Building Blocks in the Synthesis of Complex Organic Molecules
The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, has gained considerable attention in medicinal chemistry. escholarship.org Its incorporation into molecules can influence important physicochemical properties. escholarship.org The defined stereochemistry of (2S,3R)-3-aminooxetane-2-carboxylic acid, with its trans configuration of the amino and carboxylic acid groups, provides a rigid and predictable conformational element. nih.gov This rigidity is advantageous in constructing larger, structurally defined molecules where precise positioning of functional groups is required.
The synthetic utility of this compound is highlighted in its role as a precursor for more elaborate molecular scaffolds. researchgate.netnih.gov For instance, it can be used in multi-step synthetic sequences to generate novel heterocyclic systems or as a key fragment in the total synthesis of natural product analogs. nih.gov The presence of both an amino and a carboxylic acid group allows for versatile chemical modifications and coupling reactions, making it a readily adaptable component in a synthetic strategy. nih.gov
The table below summarizes the key attributes of this compound as a chiral building block.
| Attribute | Description | Reference |
| Stereochemical Purity | Enantiomerically pure with a defined (2S,3R) configuration. | ncats.io |
| Structural Rigidity | The four-membered oxetane ring imparts conformational constraint. | escholarship.org |
| Functional Group Versatility | Contains both amino and carboxylic acid groups for further chemical transformations. | nih.gov |
| Application in Complex Synthesis | Used as a starting material or key intermediate in the synthesis of complex molecules. | researchgate.netnih.gov |
Design and Engineering of Peptidomimetics and Foldamers
The development of peptidomimetics, compounds that mimic the structure and function of peptides, and foldamers, oligomers that adopt well-defined secondary structures, is a major focus in chemical biology. nih.gov this compound is a valuable building block in this field due to its ability to impart unique structural features into peptide-like molecules. drughunter.comresearchgate.net
The incorporation of non-natural amino acids like this compound into peptide chains is a common strategy to create novel peptidomimetics. nih.govchemrxiv.org This is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The amino and carboxylic acid groups of the oxetane amino acid allow it to be coupled with other amino acids to form a peptide backbone. nih.gov The constrained nature of the oxetane ring can lead to the formation of unique peptide conformations that are not accessible with natural amino acids.
Furthermore, the introduction of this non-natural amino acid can enhance the resistance of peptides to proteolytic degradation. drughunter.com Proteases are enzymes that cleave peptide bonds, and their action is often dependent on the specific sequence and conformation of the peptide. By altering the peptide backbone with a non-natural residue like an oxetane amino acid, the recognition and cleavage by proteases can be hindered, leading to a longer biological half-life. For example, replacing peptidic amide bonds with 3-aminooxetane motifs in certain analogs led to a doubling of stability while maintaining comparable receptor binding affinity. drughunter.com
Hydrogen bonding is a critical determinant of peptide and protein structure. nih.gov The oxygen atom within the oxetane ring of this compound can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. researchgate.net The fixed geometry of the oxetane ring positions these hydrogen bonding groups in a specific orientation, which can influence both intramolecular and intermolecular hydrogen bonding networks within and between peptide chains. This can lead to the stabilization of particular folded conformations.
The following table summarizes the impact of incorporating this compound into peptide structures.
| Feature | Impact of Incorporation | Reference |
| Secondary Structure | Induces specific turns and folded conformations. | rsc.orgnih.gov |
| Protease Resistance | Enhances stability against enzymatic degradation. | drughunter.com |
| Hydrogen Bonding | Alters and stabilizes hydrogen bonding networks. | researchgate.netnih.gov |
Bioisosteric Replacements in Medicinal Chemistry Research (Excluding Clinical Efficacy Data)
Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of the compound. nih.govsemanticscholar.org this compound and related oxetane structures have emerged as interesting bioisosteric replacements for other chemical moieties in drug discovery research. escholarship.orgdrughunter.com
The replacement of more common structural units, such as a carboxylic acid or a gem-dimethyl group, with an oxetane-containing fragment like this compound can have a significant impact on the physicochemical properties of a molecule in in vitro models. escholarship.orgdrughunter.com These properties are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The table below outlines the potential effects of using this compound or related oxetane structures as bioisosteres on key physicochemical properties.
| Physicochemical Property | Effect of Oxetane Bioisostere | Reference |
| Aqueous Solubility | Generally increases | escholarship.org |
| Lipophilicity (logP) | Generally decreases (becomes more polar) | nih.gov |
| Metabolic Stability | Can be enhanced | escholarship.orgdrughunter.com |
| Conformational Rigidity | Increases | escholarship.org |
Impact on Physicochemical Properties in In Vitro Models
Modulation of pKa and Amine Basicity
The incorporation of an oxetane ring in proximity to an amino group significantly influences the amine's basicity, a critical parameter for drug-receptor interactions and pharmacokinetic properties. The electronegative oxygen atom within the oxetane ring exerts a potent inductive electron-withdrawing effect. This effect, propagated through the rigid four-membered ring, reduces the electron density on the adjacent nitrogen atom of the amino group.
This reduction in electron density leads to a decrease in the amine's pKa value, rendering it less basic. Studies on related amino-oxetane structures have demonstrated a substantial reduction in amine basicity compared to their acyclic or carbocyclic counterparts. For instance, the presence of an oxetane ring alpha to an amine has been shown to lower the pKa by as much as 2.7 units. nih.gov This modulation is a key strategy in medicinal chemistry to fine-tune the ionization state of a molecule at physiological pH, which can impact its solubility, permeability, and target engagement. A matched molecular pair study comparing amino-oxetanes to analogous benzamides highlighted a significant reduction in amine basicity with the introduction of the oxetane motif. digitellinc.com
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
|---|---|---|
| pKa (amino group) | Lower than corresponding acyclic amines | The inductive effect of the oxetane oxygen reduces the basicity of the vicinal amino group. nih.gov |
| pKa (carboxylic acid) | Within the typical range for amino acids | The influence of the oxetane ring on the carboxylic acid pKa is expected to be less pronounced. |
| LogD (pH 7.4) | Low | The presence of both a basic amino group and an acidic carboxylic acid group, along with the polar oxetane ring, suggests high hydrophilicity. |
| Aqueous Solubility | High | Expected to be readily soluble in aqueous media due to its polar functional groups. nih.gov |
| Metabolic Stability | Potentially enhanced | The oxetane ring can block sites of metabolism and is often more stable than other cyclic ethers. nih.govresearchgate.net |
Note: The values in this table are estimations based on the general properties of oxetane-containing compounds and may not represent experimentally determined values for this compound.
Influence on LogD and Aqueous Solubility
The distribution coefficient (LogD) and aqueous solubility are fundamental properties that govern the drug-like characteristics of a molecule. The incorporation of this compound into larger molecules is a strategy to enhance their hydrophilicity. The polar oxetane ring, coupled with the ionizable amino and carboxylic acid groups, contributes to a lower LogD and increased aqueous solubility. nih.gov
In drug discovery campaigns, increasing the polarity and solubility of a lead compound is often a critical step in optimizing its pharmacokinetic profile. Replacing lipophilic fragments with small, polar motifs like the oxetane in this amino acid can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. A study on oxetane δ-amino acid scaffolds demonstrated that libraries of compounds derived from these scaffolds generally exhibit desirable physicochemical properties, including good solubility. tandfonline.com
Enhancement of Metabolic Stability (In Vitro Liver Microsome Studies)
Metabolic stability is a crucial factor in determining the in vivo half-life and bioavailability of a drug candidate. In vitro studies using liver microsomes are a standard method for assessing a compound's susceptibility to metabolism by cytochrome P450 enzymes. nih.gov The oxetane ring is often introduced into molecules to enhance their metabolic stability. nih.govacs.org
Mimicry of Carbonyl and gem-Dimethyl Functional Groups
A significant application of the oxetane ring in medicinal chemistry is its role as a bioisostere for carbonyl and gem-dimethyl groups. Bioisosteric replacement is a strategy used to modify a molecule's properties while retaining its biological activity.
The oxetane ring can mimic the steric bulk and tetrahedral geometry of a gem-dimethyl group. However, unlike the lipophilic gem-dimethyl group, the polar oxetane ring can improve aqueous solubility and reduce lipophilicity. This can be advantageous in optimizing the ADME properties of a drug candidate. nih.gov
Furthermore, the oxetane oxygen can act as a hydrogen bond acceptor, similar to the oxygen of a carbonyl group. This allows the oxetane ring to serve as a non-classical bioisostere for ketones and amides. Replacing a carbonyl group with an oxetane can enhance metabolic stability by removing a site susceptible to reduction or other enzymatic transformations, and it can also modulate the electronic properties of the molecule. nih.gov
Development of Novel Fragments for Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. nih.gov this compound, with its rigid, three-dimensional structure and desirable physicochemical properties, is an excellent candidate for inclusion in fragment libraries.
Its constrained conformation reduces the entropic penalty upon binding to a protein, potentially leading to higher ligand efficiency. The presence of both hydrogen bond donors (amino and carboxylic acid groups) and an acceptor (oxetane oxygen) provides multiple points for interaction with a protein's active site. Fragment libraries containing diverse and novel scaffolds like aminooxetanes are highly valuable for exploring new chemical space and identifying starting points for the development of novel therapeutics. enamine.netenamine.net
Investigating Enzyme Mechanisms and Protein-Ligand Interactions (Mechanism-focused In Vitro Studies)
The unique structural features of this compound make it a valuable tool for probing enzyme active sites and understanding protein-ligand interactions. Its rigid framework allows for a more defined presentation of its functional groups, which can lead to specific and high-affinity binding.
Interaction with Specific Enzyme Classes (e.g., β-lactamases, amino acid transporters, glutamine synthetase)
β-lactamases: These enzymes are responsible for bacterial resistance to β-lactam antibiotics. They function by hydrolyzing the amide bond in the β-lactam ring. Inhibitors of β-lactamases often mimic the structure of the antibiotic substrate. The carboxylic acid moiety of this compound could potentially interact with the active site residues of β-lactamases that recognize the carboxylate of penicillins and cephalosporins. The rigid oxetane scaffold could be used to position this and other functional groups in a way that leads to potent and selective inhibition.
Amino Acid Transporters: These membrane proteins are responsible for the transport of amino acids into and out of cells. They play crucial roles in cellular metabolism and signaling. As an unnatural amino acid, this compound could act as a selective substrate or inhibitor for certain amino acid transporters. sdu.dk Its unique shape and charge distribution may allow it to bind to transporters with high specificity, making it a useful tool for studying transporter function and for the development of drugs that target these transporters.
Glutamine Synthetase: This enzyme plays a central role in nitrogen metabolism by catalyzing the synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). The natural product antibiotic oxetin (B1210499), which features a similar 3-aminooxetane-2-carboxylic acid core, is known to be an inhibitor of glutamine synthetase. This suggests that this compound itself may interact with and potentially inhibit this enzyme. The mechanism of inhibition likely involves the compound acting as a mimic of the glutamate substrate or a transition state analog. nih.gov The study of such interactions can provide valuable insights into the catalytic mechanism of glutamine synthetase and aid in the design of novel inhibitors. nih.govnih.gov
Receptor Binding Studies (Excluding Pharmacological Efficacy in Human Trials)
The incorporation of conformationally constrained amino acids is a well-established strategy in medicinal chemistry to enhance the binding affinity and selectivity of ligands for their target receptors. The rigid structure of these amino acids reduces the entropic penalty upon binding, leading to a more favorable binding free energy. This compound serves as a valuable building block in this context, particularly for ligands targeting G protein-coupled receptors (GPCRs) and other receptors where specific conformations are required for activity. acs.orgnih.gov
The constrained nature of the oxetane ring in this compound can lock a peptide or small molecule ligand into a bioactive conformation that is recognized by the receptor's binding pocket. This can lead to increased potency and selectivity for a particular receptor subtype. For instance, the design of peptidomimetics that mimic the structure of natural peptide ligands often involves the use of non-natural amino acids to stabilize specific secondary structures, such as β-turns or helical motifs, which are crucial for receptor recognition and activation. nih.gov
While specific binding data for this compound with various receptors are not extensively reported in publicly available literature, its utility can be inferred from studies on related constrained amino acids. The principles of conformational constraint suggest that its incorporation into a ligand scaffold would pre-organize the molecule for binding, potentially leading to a higher affinity and a more defined structure-activity relationship (SAR). nih.govnih.gov
| Property | Description | Reference |
| Conformational Rigidity | The four-membered oxetane ring restricts the torsional angles of the molecule, reducing its flexibility. | nih.gov |
| Stereochemical Control | The defined stereochemistry at the C2 and C3 positions provides a precise three-dimensional arrangement of functional groups. | nih.gov |
| Peptidomimetic Scaffold | Can be incorporated into peptide sequences to induce specific secondary structures and enhance stability against proteolysis. | nih.govnih.gov |
| Receptor Selectivity | The rigid conformation can lead to more specific interactions with a target receptor, reducing off-target effects. | acs.org |
Contributions to Specialty Chemicals and Materials Science
The presence of both a polymerizable oxetane ring and functional amino and carboxylic acid groups makes this compound a promising monomer for the synthesis of specialty polymers. Oxetanes can undergo cationic ring-opening polymerization to form polyethers, a class of polymers with a wide range of applications. rsc.orgwikipedia.org The polymerization of functionalized oxetane monomers allows for the preparation of polymers with tailored properties. rsc.org
The amino and carboxylic acid moieties on the oxetane ring of this compound can impart unique characteristics to the resulting polymer. For example, these functional groups can increase the polymer's hydrophilicity, provide sites for cross-linking, or allow for the covalent attachment of other molecules, such as drugs or biomolecules. This makes such polymers potentially useful in biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.
The synthesis of polymers from monomers like this compound would typically involve the protection of the amino and carboxylic acid groups, followed by cationic ring-opening polymerization of the oxetane ring, and subsequent deprotection to reveal the functional groups. The resulting functionalized polyether could exhibit interesting self-assembly properties or be used as a precursor for more complex materials. acs.org
| Feature | Potential Application in Materials Science | Reference |
| Polymerizable Oxetane Ring | Monomer for cationic ring-opening polymerization to form polyethers. | rsc.orgwikipedia.org |
| Pendant Carboxylic Acid Group | Can be used for cross-linking, altering solubility, or attaching other molecules. | acs.org |
| Pendant Amino Group | Provides a site for chemical modification and can influence the polymer's charge and interactions. | acs.org |
| Chirality | Could lead to the formation of chiral polymers with unique optical or recognition properties. | nih.gov |
Role in Agricultural Chemistry Research (e.g., Herbicidal Activity and Target Enzyme Inhibition)
The structural similarity of this compound to the natural product oxetin suggests its potential application in agricultural chemistry as a herbicide. Oxetin, which has the (2R,3S) stereochemistry, is a known herbicidal compound isolated from Streptomyces sp. OM-2317 that exhibits its effect by inhibiting glutamine synthetase. kitasato-u.ac.jp Glutamine synthetase is a crucial enzyme in plant nitrogen metabolism, responsible for the assimilation of ammonia. nih.gov Its inhibition leads to a toxic accumulation of ammonia and a depletion of essential amino acids, ultimately causing plant death.
Given that this compound is a stereoisomer of oxetin, it is highly probable that it also possesses herbicidal activity through a similar mechanism of glutamine synthetase inhibition. The study of structure-activity relationships of glutamine synthetase inhibitors has shown that the core amino acid structure with a constrained ring system is important for binding to the enzyme's active site. nih.gov
Table of Related Compounds and their Herbicidal Activity
| Compound | Structure | Target Enzyme | Herbicidal Activity | Reference |
| This compound | C₄H₇NO₃ | Predicted: Glutamine Synthetase | Predicted: Yes | - |
| Oxetin ((2R,3S)-3-aminooxetane-2-carboxylic acid) | C₄H₇NO₃ | Glutamine Synthetase | Yes | kitasato-u.ac.jp |
| Glufosinate | C₅H₁₂NO₄P | Glutamine Synthetase | Yes | nih.gov |
Comparative Analysis with Other Constrained Cyclic Amino Acids
Comparison of Oxetane (B1205548) Amino Acids with Azetidine (B1206935) and Oxirane Derivatives
Oxetanes, azetidines, and oxiranes represent a class of small, strained heterocyclic systems that, when functionalized as amino acids, serve as powerful tools in modifying peptides and designing drugs. nih.govacs.org Their incorporation can profoundly influence the parent molecule's physicochemical properties. nih.govacs.org
The primary structural distinction among these three scaffolds lies in their ring size and the constituent heteroatom. Oxetane and azetidine amino acids are both based on a four-membered ring, differing by the presence of an oxygen or nitrogen atom, respectively. nih.govacs.org In contrast, oxirane derivatives are built upon a more highly strained three-membered ether ring. beilstein-journals.org
The four-membered ring of azetidine-2-carboxylic acid makes it a lower homologue of the five-membered ring amino acid, proline. wikipedia.org The significant ring strain in oxetane (25.5 kcal/mol) is comparable to that of oxirane (27.3 kcal/mol), a result of endocyclic angles being far from the ideal tetrahedral value. beilstein-journals.org This strain, coupled with the electronegativity of the oxygen atom, makes oxetane a potent hydrogen-bond acceptor, even more so than other cyclic ethers or various carbonyl functional groups. beilstein-journals.orgacs.org The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted examples demonstrating greater stability due to steric hindrance that blocks nucleophilic attack. nih.gov
Table 1: Structural Comparison of Cyclic Scaffolds
| Feature | Oxetane | Azetidine | Oxirane |
|---|---|---|---|
| Ring Size | 4-membered | 4-membered | 3-membered |
| Heteroatom | Oxygen | Nitrogen | Oxygen |
| Ring Strain | High (25.5 kcal/mol) beilstein-journals.org | Moderate | Very High (27.3 kcal/mol) beilstein-journals.org |
| Key Structural Feature | Puckered four-membered ether beilstein-journals.org | Four-membered aza-heterocycle wikipedia.org | Strained three-membered epoxide |
| H-Bonding Ability | Strong H-bond acceptor beilstein-journals.orgacs.org | H-bond donor/acceptor | H-bond acceptor beilstein-journals.org |
The reactivity of these cyclic systems is largely dictated by their inherent ring strain. Both oxetanes and oxiranes are susceptible to ring-opening reactions, which relieve this strain. beilstein-journals.orgresearchgate.net Studies on photoinitiated cationic ring-opening polymerizations show that both oxetane and oxirane monomers exhibit a characteristic induction period, indicating some similarity in their behavior under these specific conditions. rpi.edu
Table 2: Comparative Reactivity of Cyclic Amino Acid Derivatives
| Scaffold | Common Reaction Type | Driving Force | Reactivity Notes |
|---|---|---|---|
| Oxetane | Ring-opening / Ring-expansion beilstein-journals.org | Strain release | Reactivity influenced by substitution pattern nih.gov |
| Azetidine | Nucleophilic substitution nih.govacs.org | Functional group dependent | Reactivity can be similar to oxetane analogues acs.org |
| Oxirane | Nucleophilic ring-opening | High strain release | Highly electrophilic ring |
The incorporation of constrained cyclic amino acids into peptides is a key strategy for influencing their secondary structure. nih.govrsc.org Oxetane amino acids possess an inherent conformational bias that predisposes oligomers to adopt specific secondary structures. researchgate.net Molecular dynamics simulations of a tripeptide containing an oxetane amino acid revealed a preference for folded, turn-like features, in contrast to the extended structure adopted by its acyclic glycine (B1666218) counterpart. warwick.ac.uk
Analogies to Other Constrained α- and β-Amino Acid Systems
The principle of using rigid scaffolds to control peptide conformation extends to other classes of non-natural amino acids. A strong analogy can be drawn with sugar amino acids (SAAs), which are carbohydrate-based building blocks with rigid ring structures. acs.org Like oxetane amino acids, SAAs are used to constrain peptide backbones, and different SAA structures have been shown to effectively induce or mimic specific β-turn or γ-turn conformations in peptides. acs.org
The use of constrained β-amino acids to stabilize protein folds has been demonstrated in model miniproteins, where their incorporation can significantly enhance conformational stability, especially when placed at the end of a helical segment. rsc.org Branched cyclic amino acids, in general, provide exceptional conformational rigidity that promotes the formation of specific turn or twist structures in peptidomimetics. researchgate.net This overarching strategy of using conformationally restricted building blocks, whether they are based on oxetane, other cyclic β-amino acids, or sugar scaffolds, is a cornerstone of modern peptidomimetic design. nih.govlifechemicals.com
Structure-Property Relationships Across Different Cyclic Amino Acid Scaffolds
The relationship between the structure of a cyclic amino acid and the resulting properties of the molecule it is incorporated into is fundamental to its application in drug design. Key properties such as conformational preference, metabolic stability, solubility, and polarity can be fine-tuned by carefully selecting the cyclic scaffold. researchgate.net
Table 3: Influence of Cyclic Scaffold Structure on Molecular Properties
| Structural Feature | Impact on Properties | Example |
|---|---|---|
| Ring Size (e.g., 3 vs 4 vs 5) | Affects ring strain, reactivity, and conformational angles beilstein-journals.orgnih.gov | Azetidine (4-ring) is more flexible than Proline (5-ring) in peptides. nih.gov |
| Heteroatom (O vs N) | Influences polarity, H-bonding, and basicity beilstein-journals.orgnih.gov | Oxetane is a strong H-bond acceptor; azetidine's nitrogen is basic. beilstein-journals.org |
| Substitution Pattern | Governs steric hindrance, stability, and lipophilicity acs.orgnih.gov | 3,3-disubstituted oxetanes are more stable to ring-opening. nih.gov |
| Overall Rigidity | Induces secondary structure (turns, helices) and improves metabolic stability researchgate.netwarwick.ac.uk | Oxetane amino acids promote turn-like features in peptides. warwick.ac.uk |
Future Directions and Emerging Research Trajectories
Development of Novel Stereoselective and Sustainable Synthetic Routes
The advancement of research into (2S,3R)-3-aminooxetane-2-carboxylic acid and its derivatives is intrinsically linked to the availability of efficient and scalable synthetic methods. While methods for the synthesis of oxetanes and stereochemically defined amino acids exist, a key future direction will be the development of novel synthetic routes that are both highly stereoselective and sustainable. nih.govacs.orgbeilstein-journals.org
Current research in organic synthesis increasingly emphasizes green chemistry principles, focusing on reducing waste, energy consumption, and the use of hazardous reagents. Future synthetic strategies for this compound are expected to incorporate these principles. This could involve the use of biocatalysis, employing enzymes to facilitate key stereoselective transformations under mild conditions, thereby minimizing the need for traditional protecting group chemistry and harsh reagents. nih.gov Another avenue of exploration is the development of catalytic asymmetric methods that can directly install the desired stereochemistry in a single step, potentially from readily available starting materials.
Furthermore, flow chemistry presents a promising platform for the sustainable production of this amino acid. Continuous flow processes can offer enhanced safety, better reaction control, and easier scalability compared to traditional batch methods. The development of a robust and efficient flow synthesis would be a significant enabler for the broader investigation and application of this compound.
Table 1: Potential Future Synthetic Strategies
| Synthetic Approach | Key Advantages |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. |
| Asymmetric Catalysis | Direct installation of stereocenters, high atom economy. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Photoredox Catalysis | Access to novel bond formations under mild conditions. |
Advanced Applications in Bio-orthogonal Chemistry and Chemical Probes
The field of bio-orthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers exciting prospects for this compound. biosyn.comyoutube.com As an unnatural amino acid, it could be metabolically incorporated into proteins, enabling the introduction of a unique chemical handle for subsequent labeling and visualization. nih.gov
Future research could focus on derivatizing the amino or carboxylic acid functionalities of this compound with bio-orthogonal reactive groups, such as azides or alkynes. These modified amino acids could then be used in a variety of applications, including:
Protein Labeling and Imaging: Once incorporated into a target protein, the bio-orthogonal handle would allow for the attachment of fluorescent dyes, affinity tags, or other reporter molecules, enabling the study of protein localization, trafficking, and interactions in living cells. nih.gov
Activity-Based Protein Profiling (ABPP): Chemical probes based on this amino acid could be designed to covalently bind to the active site of specific enzymes, providing a powerful tool for studying enzyme function and for the discovery of new enzyme inhibitors. nih.gov
Drug-Target Identification: By incorporating a photo-crosslinkable moiety, derivatives of this compound could be used to identify the protein targets of bioactive small molecules.
The rigid conformation of the oxetane (B1205548) ring could also be exploited to create highly specific chemical probes, where the constrained geometry enhances binding affinity and selectivity for the target biomolecule.
Integration with Artificial Intelligence and Computational Design for De Novo Molecule Generation
Furthermore, computational modeling can be employed to:
Predict Binding Affinities: Simulate the interaction of this compound-containing molecules with protein targets to predict their binding affinity and selectivity.
Optimize Physicochemical Properties: In silico tools can guide the modification of the parent scaffold to optimize properties such as solubility, lipophilicity, and metabolic stability. nih.govacs.org
Design Novel Protein Folds: AI is being used to design entirely new protein structures with novel functions. youtube.com Incorporating this compound into these designs could lead to the creation of synthetic proteins with unique catalytic or binding capabilities.
The integration of AI will undoubtedly accelerate the exploration of the chemical space around this unique amino acid, leading to the rapid discovery of new functional molecules.
Exploration in New Material Science and Engineering Domains
The application of oxetane-containing compounds is not limited to the life sciences. The strained four-membered ring of oxetanes can undergo ring-opening polymerization to form polyethers with interesting properties. wikipedia.org This opens up avenues for the exploration of this compound in the field of material science and engineering.
Future research could investigate the polymerization of this compound or its derivatives to create novel functional polymers. The presence of both amino and carboxylic acid groups on the monomer unit offers multiple points for further functionalization, leading to materials with tailored properties. Potential areas of application include:
Biocompatible and Biodegradable Polymers: The amino acid nature of the monomer could be leveraged to create polymers with enhanced biocompatibility and controlled biodegradability for applications in drug delivery, tissue engineering, and medical implants.
Functional Polymer Supports: The polymer backbone could serve as a scaffold for the attachment of catalysts, reagents, or scavenging groups for use in chemical synthesis and purification. oup.com
Smart Materials: By incorporating responsive moieties, polymers derived from this compound could be designed to respond to changes in their environment, such as pH, temperature, or light.
High-Performance Polymers: The rigid oxetane unit could impart unique thermal and mechanical properties to the resulting polymers, making them suitable for advanced engineering applications. nih.govdtic.mil
The stereochemistry of the monomer could also be used to control the tacticity of the polymer, leading to materials with highly ordered structures and specific physical properties. The exploration of this compound as a monomer represents a nascent but potentially fruitful area of research at the interface of organic chemistry and material science.
Q & A
Q. What synthetic routes are commonly employed for (2S,3R)-3-aminooxetane-2-carboxylic acid, and how is stereochemical purity ensured?
The synthesis of stereochemically pure this compound often involves chiral starting materials or asymmetric catalysis. For example, related oxetane derivatives are synthesized using lactones (e.g., D-glucitol lactone) as precursors, followed by regioselective ring-opening and functionalization . Key steps include:
- Chiral induction : Use of enantiopure starting materials or chiral auxiliaries to control stereochemistry.
- Protection/deprotection : Temporary masking of amino and carboxylic acid groups to prevent undesired side reactions.
- Crystallization : Recrystallization from ethanol/water mixtures to isolate enantiopure crystals, as demonstrated for structurally similar pyrrolidine derivatives (melting point: 449 K; optical rotation: [α]D²⁵ +14.7) .
Q. What experimental techniques are used to confirm the stereochemistry and crystal structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves absolute configuration and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 5.4160 Å, b = 5.8236 Å, c = 6.6006 Å, and angles α = 102.836°, β = 104.776°, γ = 102.824° were reported for analogous compounds .
- Optical rotation : Quantifies enantiomeric excess (e.g., +14.7° for related structures) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D experiments (e.g., NOESY) validate spatial proximity of substituents.
Q. How do intermolecular hydrogen-bonding networks influence the stability and reactivity of this compound?
The compound’s solid-state stability is governed by extensive hydrogen-bonding networks. SC-XRD studies of similar structures reveal:
- Classical hydrogen bonds : O–H···O and N–H···O interactions (bond lengths: 0.82–0.98 Å) .
- Packing efficiency : Molecules adopt envelope conformations, with non-planar ring geometries optimizing hydrogen-bond formation (e.g., C4 out-of-plane in pyrrolidine analogs) .
- Implications for reactivity : Stabilized conformations may hinder nucleophilic attack at the oxetane ring, requiring tailored reaction conditions (e.g., acidic/basic catalysis).
Q. What strategies address contradictions in observed vs. computational data for hydrogen-bonding patterns?
- Refinement protocols : Incorporate Friedel pairs during SC-XRD data processing to improve accuracy in electron density maps .
- DFT modeling : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries. Discrepancies >0.05 Å may indicate overlooked crystal packing effects.
- Dynamic NMR : Probe solution-state conformations to assess whether solid-state hydrogen bonds persist in solution.
Q. How can stereochemical inversion be minimized during functionalization of the oxetane ring?
- Steric protection : Bulky protecting groups (e.g., tert-butoxycarbonyl, Fmoc) shield the amino group during reactions .
- Low-temperature conditions : Reduce thermal energy to prevent racemization (e.g., -20°C for coupling reactions).
- Monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiopurity during synthesis .
Methodological Guidance
Q. Designing experiments to assess enzymatic inhibition by this compound
- Target selection : Prioritize enzymes with active sites complementary to the compound’s rigid oxetane scaffold (e.g., glycosidases inhibited by pyrrolidine analogs ).
- Assay conditions :
- Kinetic assays : Measure Kᵢ values under physiological pH and temperature.
- Crystallography : Co-crystallize the compound with target enzymes to visualize binding modes.
- Data interpretation : Correlate inhibitory potency with stereochemical features (e.g., (2S,3R) vs. (2R,3S) diastereomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
